Cas no 822-23-1 (Stearyl Acetate)

Stearyl Acetate structure
Stearyl Acetate structure
Stearyl Acetate
822-23-1
C20H40O2
312.530406951904
MFCD00043649
724621
87562234

Stearyl Acetate Properties

Names and Identifiers

    • Acetic acid, octadecylester
    • Octadecyl Acetate
    • Acetic Acid Stearyl Ester
    • Stearyl Acetate
    • Acetic Acid Octadecyl Ester
    • Acetic acid, octadecyl ester
    • n-Octadecyl ethanoate
    • 1-Octadecanol acetate
    • Acetic acid n-octadecyl ester
    • A8005KSX95
    • Octadecylacetate
    • Octadecanol acetate
    • n-Octadecyl acetate
    • 1-Octadecyl acetate
    • Stearyl acetate, >=99%
    • 1-Octadecanol acetate (6CI)
    • NSC 5546
    • D88305
    • SCHEMBL131668
    • NSC5546
    • CS-0185813
    • 72269-30-8
    • DTXSID4047759
    • 822-23-1
    • LMFA07010398
    • 1-Octadecanol Acetate;1-Octadecyl Acetate; NSC 5546; Octadecyl Acetate; Stearyl Acetate; n-Octadecyl Acetate
    • FS-4060
    • AEC STEARYL ACETATE
    • UNII-A8005KSX95
    • EINECS 212-493-1
    • Octadecyl acetic acid
    • AI3-08310
    • DTXCID3027742
    • Q27273742
    • CHEBI:179720
    • NSC-5546
    • STEARYL ACETATE [INCI]
    • AKOS015839802
    • HY-W127605
    • MFCD00043649
    • NS00014120
    • A0675
    • STEARYLACETATE
    • +Expand
    • MFCD00043649
    • OIZXRZCQJDXPFO-UHFFFAOYSA-N
    • 1S/C20H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h3-19H2,1-2H3
    • O=C(C)OCCCCCCCCCCCCCCCCCC

Computed Properties

  • 312.30300
  • 0
  • 2
  • 18
  • 312.302830514g/mol
  • 22
  • 226
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 8.8
  • nothing
  • 0
  • 26.3

Experimental Properties

  • 6.81100
  • 26.30000
  • 1.4527 (estimate)
  • 352.43°C (estimate)
  • 32.84°C
  • 30 °C
  • Not determined
  • Not determined
  • 0.8739 (estimate)

Stearyl Acetate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003TWX-50g
STEARYL ACETATE
822-23-1
50g
$114.00
A2B Chem LLC
AB77937-25g
Stearyl acetate
822-23-1 >97.0%(GC)
25g
$43.00 2024-04-19
Aaron
AR003U59-25g
STEARYL ACETATE
822-23-1 97%
25g
$57.00
abcr
AB135505-25g
Acetic acid n-octadecyl ester, 97%; .
822-23-1 97%
25g
€61.70
Cooke Chemical
T7532230-25g
Octadecyl Acetate
822-23-1 >97.0%(GC)
25g
RMB 296.00 2023-09-07
eNovation Chemicals LLC
D761150-250g
STEARYL ACETATE
822-23-1 97.0%
250g
$320 2022-10-12
Fluorochem
046703-25g
Octadecylacetate
822-23-1 >97.0%(GC)
25g
£26.00 2022-02-28
Larodan
43-1800-9-100mg
Stearyl acetate
822-23-1 >99%
100mg
€46.00 2023-09-19
TRC
S686452-1g
Stearyl Acetate
822-23-1
1g
$ 58.00 2023-09-06
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
O159890-100g
Stearyl Acetate
822-23-1 >97.0%(GC)
100g
¥456.90 2023-09-01

Stearyl Acetate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
An Extremely Powerful Acylation Reaction of Alcohols with Acid Anhydrides Catalyzed by Trimethylsilyl Trifluoromethanesulfonate
Procopiou, Panayiotis A.; et al, Journal of Organic Chemistry, 1998, 63(7), 2342-2347

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane
Reference
An extremely fast and efficient acylation reaction of alcohols with acid anhydrides in the presence of trimethylsilyl trifluoromethanesulfonate as catalyst
Procopiou, Panayiotis A.; et al, Chemical Communications (Cambridge), 1996, (23), 2625-2626

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Tungsten hydroxide oxide phosphate (silica supported) Solvents: Chloroform ;  2 min, rt
1.2 Solvents: Diethyl ether ;  rt
1.3 Reagents: Sodium bicarbonate ,  Hydrochloric acid ,  Sodium chloride Solvents: Water
Reference
Silica gel-supported phosphotungstic acid (PTA) catalyzed acylation of alcohols and phenols with acetic anhydride under mild reaction conditions
Jin, Tong-Shou; et al, Journal of Chemical Research, 2003, (7), 412-414

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: μ4-Oxohexakis[μ-(2,2,2-trifluoroacetato-κO:κO′)]tetrazinc Solvents: Ethyl acetate ;  38 h, reflux
Reference
A simple, general, and highly chemoselective acetylation of alcohols using ethyl acetate as the acetyl donor catalyzed by a tetranuclear zinc cluster
Iwasaki, Takanori; et al, Synlett, 2009, (10), 1659-1663

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ;  3 h, 27 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Sodium chloride Solvents: Water
Reference
Facile Selective Acetylation of Primary Alcohols Using Ethyl Acetate in Acidic Medium
Ferreira Pereira da Silva, Igor ; et al, ChemistrySelect, 2023, 8(21),

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Iodine ;  2 h, reflux; cooled
1.2 Reagents: Sodium thiosulfate Solvents: Water
Reference
Ethyl acetate as an acetyl surrogate for the iodine catalyzed acetylation of alcohols
Basumatary, Grace; et al, Tetrahedron Letters, 2017, 58(45), 4312-4315

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: 3-(Dimethoxymethylsilyl)-1-propanesulfonic acid (silica bound) ;  24 h, 60 °C
Reference
Sulfonic acid-functionalized periodic mesoporous organosilicas in esterification and selective acylation reactions
Karimi, Babak; et al, Catalysis Science & Technology, 2015, 5(7), 3624-3631

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: 3-(Trimethoxysilyl)-1-propanesulfonic acid (ionic-liquid-based periodic mesoporous organosilica modified) ;  19 h, 60 °C
Reference
Synthesis of Sulfonic Acid Containing Ionic-Liquid-Based Periodic Mesoporous Organosilica and Study of Its Catalytic Performance in the Esterification of Carboxylic Acids
Elhamifar, Dawood; et al, ChemPlusChem, 2014, 79(8), 1147-1152

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, cerium(4+) salt (4:1) Solvents: Acetic acid
Reference
Catalytic esterification of alcohols, carboxylic acids and transesterification reactions with cerium(IV) triflate
Iranpoor, Nasser; et al, Bulletin of the Chemical Society of Japan, 1999, 72(3), 455-458

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Water Catalysts: 2762447-98-1 Solvents: 1,4-Dioxane ;  36 h, 125 °C
Reference
Dehydrogenative ester synthesis from enol ethers and water with a ruthenium complex catalyzing two reactions in synergy
Kar, Sayan; et al, Green Chemistry, 2022, 24(4), 1481-1487

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Amberlyst 15 Solvents: Dichloromethane ;  2 h, rt
Reference
Studies on Novel Synthetic Methodologies. Part 73. An efficient direct conversion of THP ethers into acetates using Amberlyst-15
Das, Biswanath; et al, Journal of Molecular Catalysis A: Chemical, 2006, 248(1-2), 185-188

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Methanol
1.2 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
1.3 Solvents: Pyridine
Reference
Anodic synthesis of some important alkanoic acid/esters pheromones
Yadav, Ashok K.; et al, Transactions of the SAEST, 1998, 33(4), 168-170

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  2 h, rt
2.1 Solvents: Pyridine ;  3 h, rt
Reference
Synthesis and evaluation of cytotoxic activity of conjugated linoleic acid derivatives (esters, alcohols, and their acetates) toward cancer cell lines
Niezgoda, Natalia; et al, European Journal of Lipid Science and Technology, 2017, 119(10),

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  4 h, 50 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  2 h, rt
3.1 Solvents: Pyridine ;  3 h, rt
Reference
Synthesis and evaluation of cytotoxic activity of conjugated linoleic acid derivatives (esters, alcohols, and their acetates) toward cancer cell lines
Niezgoda, Natalia; et al, European Journal of Lipid Science and Technology, 2017, 119(10),

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Carbon monoxide ,  Potassium iodide Catalysts: Ferrous chloride ,  1,5-Bis(diphenylphosphino)pentane ;  30 min, 20 atm, 250 °C
Reference
Iron-catalyzed decarbonylation reaction of aliphatic carboxylic acids leading to α-olefins
Maetani, Shinji; et al, Chemical Communications (Cambridge, 2012, 48(19), 2552-2554

Stearyl Acetate Raw materials

Stearyl Acetate Preparation Products

Stearyl Acetate Suppliers

HU BEI SHI SHUN Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:822-23-1)
ZHENG YU HAN
15107128801
1400818899@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:822-23-1)
TANG SI LEI
15026964105
2881489226@qq.com

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